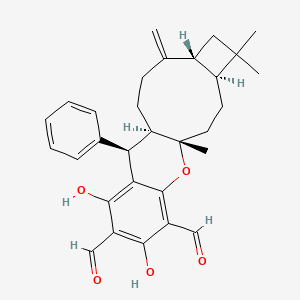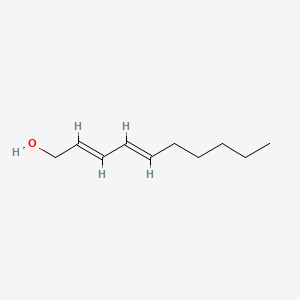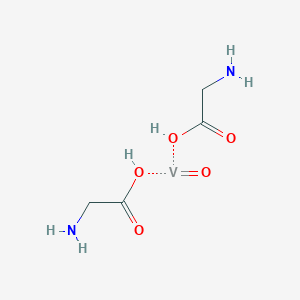
Psidial A
Vue d'ensemble
Description
Psidial A is a meroterpenoid compound isolated from the leaves of Psidium guajava, commonly known as guava. Meroterpenoids are hybrid natural products containing both terpenoid and non-terpenoid moieties. This compound is known for its unique structural features and significant biological activities, including potential anticancer properties .
Mécanisme D'action
Target of Action
Psidial A, a meroterpenoid isolated from the leaves of Psidium guajava (guava), is known to act as a selective estrogen receptor modulator . Estrogen receptors are a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen and are involved in a variety of physiological processes including reproduction, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
As a selective estrogen receptor modulator, this compound binds to estrogen receptors, thereby modulating their activity . .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not fully elucidated. Given its role as a selective estrogen receptor modulator, it can be inferred that this compound likely influences pathways related to estrogen signaling. These pathways have broad impacts on the body, influencing processes such as cell growth, differentiation, and reproduction .
Result of Action
This compound has been found to have potential for anticancer research . This suggests that the molecular and cellular effects of this compound’s action might involve the inhibition of cancer cell growth or proliferation.
Analyse Biochimique
Biochemical Properties
Psidial A plays a significant role in biochemical reactions, particularly as a selective estrogen receptor modulator. It interacts with estrogen receptors, mimicking the action of estradiol and tamoxifen . This interaction is crucial for its anti-proliferative effects on cancer cells. Additionally, this compound has been shown to interact with various enzymes and proteins involved in metabolic pathways, enhancing its therapeutic potential .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to inhibit the proliferation of human breast cancer cell lines by interfering with estrogen receptor signaling . It also affects gene expression related to cell cycle regulation and apoptosis, thereby promoting cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to estrogen receptors, which leads to the modulation of gene expression. This binding inhibits the proliferative effects of estradiol on cancer cells, similar to the action of tamoxifen . This compound also interacts with other biomolecules, such as enzymes involved in metabolic pathways, leading to enzyme inhibition or activation and subsequent changes in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under controlled conditions, but its stability can be affected by factors such as light and temperature . Long-term studies have shown that this compound can maintain its anti-proliferative effects on cancer cells over extended periods, although its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-cancer activity without notable toxic effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to affect the levels of various metabolites, thereby influencing cellular metabolism . This compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, enhancing its therapeutic potential .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization to target tissues, where it exerts its therapeutic effects . The distribution of this compound within the body is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular localization of this compound is crucial for its activity, as it allows the compound to interact with key biomolecules involved in cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Psidial A can be synthesized through a biomimetic synthesis involving an aqueous three-component coupling reaction. The reaction involves caryophyllene, benzaldehyde, and diformylphloroglucinol . The reaction conditions typically include an aqueous medium to facilitate the coupling reaction.
Industrial Production Methods: . The extraction process involves solvent extraction followed by purification techniques such as chromatography to isolate this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Psidial A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives of this compound .
Applications De Recherche Scientifique
Psidial A has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique structural features and potential as a synthetic intermediate in organic chemistry.
Comparaison Avec Des Composés Similaires
Psiguadials A and B: Novel meroterpenoids with unusual skeletons also isolated from Psidium guajava.
Uniqueness of Psidial A: this compound is unique due to its specific structural configuration and significant biological activities. Its potential as an anticancer agent and its ability to modulate specific molecular pathways make it a compound of interest in scientific research .
Propriétés
IUPAC Name |
(1S,4S,7R,11R,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23+,24-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFVENNIBGTQJE-QIBYHJKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H](CC3(C)C)C(=C)CC[C@@H]1[C@@H](C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Psidial A's anticancer activity?
A1: While the exact mechanism is still under investigation, research suggests this compound might function as a Selective Estrogen Receptor Modulator (SERM) []. Similar to the drug tamoxifen, this compound may exert both agonist and antagonist effects on estrogen receptors (ERs) in a tissue-specific manner []. In silico studies indicate that this compound, along with other guava meroterpenes, exhibits structural similarities to estradiol and tamoxifen, suggesting a potential binding interaction with ERs [].
Q2: What evidence supports the estrogen-like activity of this compound?
A2: In vivo studies using a Solid Ehrlich murine breast adenocarcinoma model showed that a meroterpene-enriched fraction from guava leaves, containing this compound, significantly inhibited tumor growth []. Interestingly, this fraction also induced uterine enlargement compared to controls [], hinting at estrogenic activity. This dual effect of reducing tumor growth while stimulating uterine proliferation further supports the hypothesis of this compound acting as a SERM [].
Q3: What is the chemical structure of this compound?
A3: this compound is a complex meroterpenoid with a unique structure. It is characterized by a sesquiterpenoid moiety linked to a 3,5-diformylbenzyl phloroglucinol unit []. For a detailed elucidation of its structure, including spectroscopic data, refer to the studies on meroterpenoids isolated from Psidium guajava leaves [, , , , , ].
Q4: Has the structure-activity relationship (SAR) of this compound and related compounds been explored?
A4: While specific SAR studies focusing solely on this compound modifications are limited, research has investigated the activity of related meroterpenes from guava. For instance, Guajadial, another prominent guava meroterpene structurally similar to this compound, exhibits potent α-glucosidase inhibitory activities []. Further investigation into the structural variations and their impact on biological activity is crucial for developing more potent and selective derivatives.
Q5: What in vitro models have been used to study the anticancer activity of this compound?
A5: this compound and guava extracts have been evaluated in vitro for anticancer activity against a panel of human cancer cell lines, including leukemia (K562), breast (MCF7), resistant ovarian (NCI/ADR-RES), lung (NCI-H460), melanoma (UACC-62), prostate (PC-3), colon (HT-29), ovarian (OVCAR-3), and kidney (786-0) [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-amino-4-(aminocarbonyl)-1H-imidazol-1-yl]benzoate](/img/structure/B1175737.png)
![Thiosulfuric acid (H2S2O3), S-[4-[[1-[[(2,5-dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl] ester, monosodium salt](/img/structure/B1175742.png)

![N-[(2-phenylhydrazino)carbonyl]-2-thiophenecarboxamide](/img/structure/B1175749.png)
